(1-(4-Chlorophenyl)cyclopentyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Description
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO3/c1-18(2)24-13-19(14-25-18)11-22(12-19)17(23)20(9-3-4-10-20)15-5-7-16(21)8-6-15/h5-8H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULDOVPKNQHPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(4-Chlorophenyl)cyclopentyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a complex organic molecule notable for its unique structural features, including a cyclopentyl group and a spirocyclic framework. This structural complexity suggests potential for diverse biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Cyclopentyl Group : Provides a hydrophobic character that may influence membrane interactions.
- 4-Chlorophenyl Moiety : The presence of chlorine is often associated with enhanced biological activity, particularly in antimicrobial applications.
- Spirocyclic Structure : Known to affect pharmacological properties and interactions with biological targets.
Predicted Biological Activities
Using computational methods such as the Prediction of Activity Spectra for Substances (PASS), the biological activities of this compound can be estimated based on its structure. Potential activities include:
- Anticancer Activity : Compounds with similar spirocyclic structures have demonstrated significant anticancer properties in various studies.
- Antimicrobial Activity : The chlorinated phenyl group enhances the compound's efficacy against bacterial strains.
- CNS Activity : The structural complexity may allow for interactions with CNS receptors, potentially leading to neuroactive effects.
Research Findings and Case Studies
Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of the target compound.
Table 1: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(cyclopentyl)benzamide | Chlorophenyl and amide functionality | Anticancer properties |
| 7-Methyl-N-(4-chlorophenyl)-6,8-dioxa-spiro[3.5]nonane | Similar spirocyclic structure with methyl substitution | CNS activity |
| 1-(4-Fluorophenyl)-cyclopentanol | Fluorinated variant affecting lipophilicity | Antimicrobial activity |
This table illustrates how variations in substituents can significantly influence biological activity and pharmacological profiles.
The mechanisms through which this compound may exert its biological effects are likely multifaceted:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes, including those involved in cancer progression and microbial resistance.
- Receptor Interaction : The structural features allow for potential binding to neurotransmitter receptors, influencing CNS activity.
- Cellular Uptake : The lipophilic nature of the cyclopentyl group may facilitate cellular uptake, enhancing bioavailability.
In Vitro Studies
In vitro biological evaluations have been conducted on related compounds, revealing promising results:
- Antimicrobial Screening : Compounds similar to the target have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis.
- Cytotoxicity Assays : MTT assays indicate that many derivatives exhibit low toxicity towards blood mononuclear cells at effective concentrations.
Table 2: In Vitro Biological Evaluation
| Compound | Inhibition (%) at 0.25 mM | IC50 (μM) | Cell Viability (%) at 0.25 mM |
|---|---|---|---|
| 7a | 81.41 ± 1.47 | 41.83 ± 0.35 | 93.23 ± 1.2 |
| 7b | 89.27 ± 1.55 | 26.35 ± 0.62 | 90.12 ± 1.1 |
| 7c | 87.34 ± 1.75 | 32.14 ± 0.57 | 89.23 ± 1.2 |
This data underscores the potential of these compounds as therapeutic agents with favorable safety profiles.
Scientific Research Applications
The compound (1-(4-Chlorophenyl)cyclopentyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a complex organic molecule featuring a cyclopentyl group, a 4-chlorophenyl moiety, and a spirocyclic structure containing oxygen and nitrogen atoms. Its structural complexity suggests potential applications in diverse chemical and biological fields.
Scientific Research Applications
The applications of this compound span several fields:
- Biological Activity Prediction: Computational methods, like PASS (Prediction of Activity Spectra for Substances), can analyze structure-activity relationships to estimate potential pharmacological effects.
- Interaction Studies: Crucial for understanding the compound's behavior in biological systems, these studies involve assessing target binding, metabolic fate, and potential toxicity. Such studies are essential for predicting clinical outcomes and guiding further research.
- Medicinal Chemistry: Compounds with similar structures have exhibited activity against various biological targets.
- Anticancer Activity: Spirocyclic structures have demonstrated anticancer properties.
- Antimicrobial Activity: The presence of halogens, such as chlorine, can enhance antimicrobial efficacy.
- CNS Activity: The compound may interact with central nervous system receptors due to its structural complexity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features
Implications of Substituent Choice
- Electron-Withdrawing Groups (Cl, F) : Chlorine’s stronger inductive effect compared to fluorine may enhance stability in electrophilic environments.
- Lipophilicity : Chlorine’s higher lipophilicity (logP contribution ~0.71) versus fluorine (~0.14) or methyl (~0.52) could improve lipid solubility, impacting bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for validating the purity and structural integrity of this compound?
- Methodological Answer : Employ high-resolution reversed-phase chromatography (e.g., Chromolith® or Purospher® STAR HPLC columns) to assess purity, coupled with LC-MS for structural confirmation. Validate methods using standards from the United States Pharmacopeia (USP) and cross-reference spectral data (e.g., IR, NMR) against computational predictions from PubChem or NIST databases . For chiral centers, use chiral stationary phases or circular dichroism spectroscopy.
Q. How can researchers optimize the synthetic route for this compound to improve yield and scalability?
- Methodological Answer : Apply Design of Experiments (DoE) to test variables such as reaction temperature, solvent polarity, and catalyst loading. Use kinetic studies to identify rate-limiting steps, and characterize intermediates via in-situ FTIR or Raman spectroscopy. Compare yields across cyclization strategies (e.g., acid-catalyzed vs. photochemical) to mitigate side-product formation .
Advanced Research Questions
Q. What experimental frameworks are suitable for studying the environmental fate and ecological impacts of this compound?
- Methodological Answer : Adopt a tiered approach inspired by Project INCHEMBIOL:
Lab Studies : Determine hydrolysis rates, photodegradation kinetics, and partition coefficients (log P, Henry’s Law constant) under controlled conditions.
Microcosm/Mesocosm Studies : Simulate real-world ecosystems to assess bioaccumulation in biotic compartments (e.g., algae, fish) and abiotic matrices (soil, water).
Risk Modeling : Integrate data into probabilistic models (e.g., USEtox) to predict chronic exposure risks for non-target organisms .
Q. How can contradictory data on the compound’s bioactivity (e.g., enzyme inhibition vs. non-specific binding) be resolved?
- Methodological Answer : Perform orthogonal assays to distinguish target-specific effects:
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity and stoichiometry.
- Validate selectivity via kinase profiling panels or CRISPR-edited cell lines lacking the putative target.
- Cross-validate with computational docking studies (e.g., AutoDock Vina) to identify plausible binding conformations .
Q. What theoretical frameworks guide hypothesis generation for this compound’s mechanism of action?
- Methodological Answer : Align with the quadripolar model (theoretical, epistemological, morphological, technical poles) to structure inquiry:
- Theoretical : Link to existing spirocyclic compound pharmacology (e.g., allosteric modulation of GPCRs).
- Epistemological : Define measurable endpoints (e.g., IC50, EC50) using established biochemical assays.
- Morphological : Map structural motifs (e.g., cyclopentyl vs. spiro-dioxa groups) to functional outcomes.
- Technical : Optimize in vitro-in vivo extrapolation (IVIVE) using physiologically based pharmacokinetic (PBPK) modeling .
Q. How can researchers design a robust study to investigate the compound’s metabolic stability in hepatic systems?
- Methodological Answer :
In Vitro Models : Use primary hepatocytes or liver microsomes (human/rodent) with LC-MS/MS to quantify phase I/II metabolites.
Isotope Tracing : Incorporate ¹⁴C-labeled compound to track metabolic pathways.
Enzyme Phenotyping : Employ CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes .
Q. What strategies mitigate data variability in assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Implement a stability-by-design (SBD) approach:
- Conduct accelerated stability studies (40°C/75% RH) over 1–3 months, with sampling intervals aligned with ICH Q1A guidelines.
- Use multivariate analysis (e.g., PCA) to distinguish degradation pathways (hydrolysis vs. oxidation) and identify critical quality attributes (CQAs) .
Specialized Methodological Considerations
Q. How should researchers address the compound’s potential for chiral inversion in biological systems?
- Methodological Answer :
- Synthesize enantiomers via asymmetric catalysis (e.g., Sharpless epoxidation) and compare pharmacokinetic profiles using stereoselective LC-MS.
- Monitor in vivo using chiral stationary phases and validate with molecular dynamics simulations to predict enantiomer-protein interactions .
Q. What integrative approaches reconcile discrepancies between in silico predictions and experimental toxicity data?
- Methodological Answer :
- Apply read-across methodologies using structurally analogous compounds (e.g., 4-chlorophenyl derivatives) to fill data gaps.
- Validate QSAR models with experimental EC50/LC50 values from Daphnia magna or zebrafish embryo assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
